molecular formula C15H23N3OS B5801626 N-(2,4-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide

N-(2,4-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide

Cat. No. B5801626
M. Wt: 293.4 g/mol
InChI Key: OZRHTJVAAUUKMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide, commonly known as DMPT, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMPT is a derivative of piperazine and is structurally similar to the neurotransmitter serotonin.

Mechanism of Action

DMPT acts as a histone deacetylase inhibitor, which can lead to changes in gene expression. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, which can lead to changes in chromatin structure and gene expression. By inhibiting histone deacetylases, DMPT can lead to increased acetylation of histone proteins and changes in gene expression.
Biochemical and Physiological Effects
DMPT has been shown to have a variety of biochemical and physiological effects. It has been shown to induce hypoxia in cells, which can lead to changes in cellular metabolism. DMPT has also been shown to increase the expression of certain genes, such as HIF-1α, which is involved in the regulation of cellular responses to hypoxia. DMPT has also been shown to increase the expression of genes involved in the immune response.

Advantages and Limitations for Lab Experiments

DMPT has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cells and tissues. It is also relatively stable and can be stored for long periods of time. However, DMPT can be toxic at high concentrations, which can limit its use in certain experiments. It is also important to note that DMPT can affect gene expression in a non-specific manner, which can make it difficult to interpret results.

Future Directions

There are several future directions for research on DMPT. One area of interest is its potential use in cancer research. DMPT has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its potential as a cancer treatment. Another area of interest is its potential use in the treatment of neurodegenerative diseases. DMPT has been shown to increase the expression of genes involved in neuronal survival, and further studies are needed to determine its potential as a neuroprotective agent. Additionally, further studies are needed to determine the optimal concentrations and conditions for the use of DMPT in lab experiments.

Synthesis Methods

DMPT can be synthesized through a multi-step process that involves the reaction of piperazine with 2,4-dimethylphenyl isothiocyanate and 2-chloroethanol. The resulting product is then purified through chromatography to obtain pure DMPT. This synthesis method has been optimized to yield high purity DMPT with good yields.

Scientific Research Applications

DMPT has been shown to have potential applications in scientific research. It has been used as a tool to study the regulation of gene expression in various organisms. DMPT acts as a histone deacetylase inhibitor, which can lead to changes in gene expression. It has also been used to induce hypoxia in cells, which can mimic the conditions of low oxygen levels in tissues. This can be useful in studying the effects of hypoxia on cellular processes.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3OS/c1-12-3-4-14(13(2)11-12)16-15(20)18-7-5-17(6-8-18)9-10-19/h3-4,11,19H,5-10H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRHTJVAAUUKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide

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